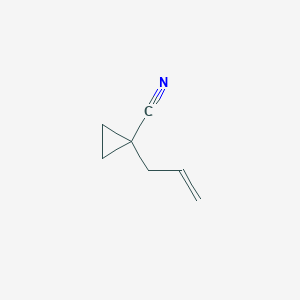

1-Allylcyclopropanecarbonitrile

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthesis and Organic Electronics Applications

Synthesis of Polycyano-containing Organic Ligands The synthesis of novel polycyano-containing organic ligands has been demonstrated through the double carbanion cleavage of 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene] derivatives. This process yields compounds like 1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,2,3,3-tetracarbonitrile and dimethyl 2,3-dicyano-1',3'-dioxo-1',3'-dihydrospiro[cyclopropane-1,2'-indene]-2,3-dicarboxylate. These compounds, upon interaction with alcohols, lead to the formation of stable salts containing new allylic-type anions. These anions hold potential applications in the realm of organic electronics and as components in ionic liquids (Karpov et al., 2016).

Functionalized Cyclopropanes and Potential Applications

Stereoselective Synthesis of Functionalized Cyclopropanes A study explored the stereoselective synthesis of highly functionalized cyclopropanes, highlighting the potential for asymmetric synthesis of 1-amino-2-ethenylcyclopropanecarbonitrile. Although the process encountered challenges in achieving high enantioselectivity due to the reversibility of the palladium-catalyzed cyclization step, the study underscored the synthetic potential of these cyclopropanes, particularly as precursors for various cyclic systems (Dorizon et al., 1999).

Nucleophilic Substitutions and Synthetic Potential

Regioselective Nucleophilic Substitutions The regioselective nucleophilic substitutions of 1-alkenylcyclopropyl esters and 1-alkynylcyclopropyl chlorides catalyzed by palladium(0) have revealed significant synthetic potential. This process allows for the formation of cyclopropylideneethyl derivatives and other building blocks with high reactivity and utility in various synthetic applications (Stolle et al., 1992).

Gem-difluoromethylene Derivatives and Precursors

Synthesis of Gem-difluoromethylene Building Blocks The reaction of gem-difluorocyclopropane derivatives with allyltributylstannane has been shown to yield 1,6-dienes with a gem-difluoromethylene moiety at the allylic position. These 1,6-dienes serve as excellent precursors for cyclic systems containing a gem-difluoromethylene moiety, showcasing their importance in the synthesis of complex organic molecules (Munemori et al., 2014).

Safety and Hazards

Sigma-Aldrich provides ACPC to early discovery researchers as part of a collection of rare and unique chemicals . They do not collect analytical data for this product, and the buyer assumes responsibility to confirm product identity and/or purity . All sales are final . In the event of fire, development of hazardous combustion gases or vapors is possible .

Mécanisme D'action

Target of Action

It is known that cyclopropane derivatives, such as 1-allylcyclopropanecarbonitrile, often interact with various biological targets due to their unique structural properties .

Mode of Action

Cyclopropane derivatives are known to undergo reactions with double bonds in alkenes or cycloalkenes, forming new cyclopropane structures . This suggests that this compound may interact with its targets by undergoing similar reactions, leading to changes in the target molecules .

Biochemical Pathways

Given the potential reactivity of cyclopropane derivatives, it is plausible that this compound could influence various biochemical pathways through its interactions with biological targets .

Propriétés

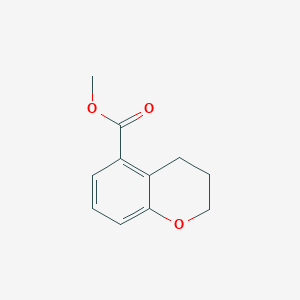

IUPAC Name |

1-prop-2-enylcyclopropane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N/c1-2-3-7(6-8)4-5-7/h2H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAYUSYFQQSRDKZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

107.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6,7-Dihydro-5H-pyrrolo[1,2-A]imidazol-5-YL)-methanol](/img/structure/B1429029.png)

![3,6-dibromo-9-{4-[(2-ethylhexyl)oxy]phenyl}-9H-carbazole](/img/structure/B1429049.png)